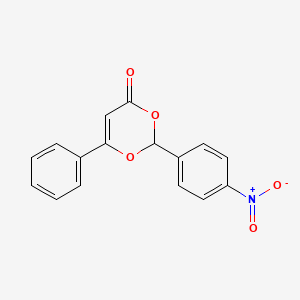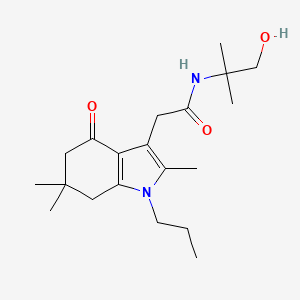
2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one, also known as NPD, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 165-167°C. NPD is a versatile compound that has various applications in biochemical and physiological research.
作用机制
The mechanism of action of 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one involves the formation of a stable complex with the target molecule. The complex formation is based on the electron transfer between the this compound molecule and the target molecule. This interaction results in the formation of a fluorescent signal that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to bind to DNA and inhibit the activity of DNA polymerase. It has also been shown to inhibit the activity of various enzymes, including proteases and kinases. This compound has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized and purified. It has a high quantum yield and is highly sensitive to changes in the microenvironment. However, this compound also has some limitations, including its sensitivity to light and its potential toxicity to cells.
未来方向
There are several future directions for the use of 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one in scientific research. One direction is the development of new this compound derivatives with improved properties, such as increased stability and reduced toxicity. Another direction is the use of this compound in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease. This compound can also be used in the study of protein-protein interactions and the development of new drugs that target these interactions.
In conclusion, this compound is a versatile compound that has various applications in scientific research. Its stable and highly soluble nature, combined with its sensitivity to changes in the microenvironment, make it a valuable tool for studying biochemical and physiological processes. With continued research, this compound has the potential to play an important role in the development of new diagnostic tools and drugs.
合成方法
The synthesis of 2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one involves the reaction of 4-nitrobenzaldehyde and benzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions and the product is obtained after purification by recrystallization.
科学研究应用
2-(4-nitrophenyl)-6-phenyl-4H-1,3-dioxin-4-one has been extensively used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding of proteins and enzymes, as well as the interaction of small molecules with DNA. This compound has also been used to study the mechanism of action of various drugs and to develop new drug candidates.
属性
IUPAC Name |
2-(4-nitrophenyl)-6-phenyl-1,3-dioxin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c18-15-10-14(11-4-2-1-3-5-11)21-16(22-15)12-6-8-13(9-7-12)17(19)20/h1-10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBLUVKTBZQHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)

![6-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B4933045.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
![4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933061.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)
![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-1-naphthyl}-N-phenylacetamide](/img/structure/B4933077.png)
